"3"-Hydroxy Simvastatin Acid Sodium Salt biological activity
"3"-Hydroxy Simvastatin Acid Sodium Salt biological activity
[1]
Executive Summary
"3"-Hydroxy Simvastatin Acid Sodium Salt (specifically 3''-Hydroxy Simvastatin Acid Sodium Salt , CAS: 1316302-95-0) is a critical pharmacologically active metabolite and oxidative impurity of the blockbuster statin, Simvastatin.[1] Unlike the inactive prodrug Simvastatin (a lactone), this compound exists in the open-ring hydroxy acid form, allowing it to directly bind and inhibit HMG-CoA Reductase , the rate-limiting enzyme in the mevalonate pathway.[1]
This guide details the structural pharmacology, biological activity, and experimental protocols required to study this specific entity. It is intended for researchers validating metabolite activity, performing impurity profiling (USP/EP), or investigating CYP3A4-mediated statin metabolism.[1]
Chemical Identity & Structural Pharmacology[1]
Nomenclature and Structure
The designation "3"-Hydroxy in this context refers to the 3''-position on the ester side chain, distinguishing it from ring-hydroxylated metabolites (e.g., 3'-hydroxy or 6'-hydroxy simvastatin).[1]
-
Common Name: 3''-Hydroxy Simvastatin Acid Sodium Salt[1]
-
CAS Number: 1316302-95-0[1]
-
Chemical Name: Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate[1]
-
Molecular Formula: C₂₅H₃₉NaO₇[1]
-
Molecular Weight: 474.56 g/mol [1]
Structural Pharmacology
Simvastatin Acid (the parent active drug) contains a 2,2-dimethylbutyrate side chain at position 8 of the hexahydronaphthalene ring. The 3''-Hydroxy metabolite features an aliphatic hydroxylation on this side chain.
| Feature | Simvastatin Acid (Parent) | 3''-Hydroxy Simvastatin Acid (Metabolite) |
| Core Structure | Open-ring Heptanoic Acid | Open-ring Heptanoic Acid |
| Side Chain | 2,2-dimethylbutyrate | 3-hydroxy -2,2-dimethylbutyrate |
| Pharmacophore | 3,5-dihydroxy acid (Mimics HMG-CoA) | 3,5-dihydroxy acid (Retained) |
| Activity Status | Potent HMG-CoA Reductase Inhibitor | Active Inhibitor |
Mechanistic Insight: The 3,5-dihydroxyheptanoic acid moiety is the essential pharmacophore that mimics the substrate HMG-CoA.[1] Since the 3''-hydroxylation occurs on the distal ester side chain—away from the catalytic binding pocket of the enzyme—the molecule retains significant inhibitory capacity, unlike metabolites where the pharmacophore itself is modified (e.g., lactonization or dehydration).
Biological Activity Profile
Primary Mechanism: HMG-CoA Reductase Inhibition
Like its parent acid, 3''-Hydroxy Simvastatin Acid functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase .[1]
-
Binding Mode: The open dihydroxy acid head group binds to the active site of the enzyme, displacing the natural substrate HMG-CoA.
-
Potency: While Simvastatin Acid exhibits a
of ~0.12 nM, the 3''-Hydroxy metabolite is classified as an effective inhibitor . It contributes to the overall lipid-lowering therapeutic effect observed in vivo, although it is generally considered less potent than the parent acid due to the increased polarity of the side chain affecting hydrophobic pocket interactions.
Metabolic Context (CYP3A4 Pathway)
This compound is a Phase I metabolite formed primarily by CYP3A4 in the liver.
-
Formation: Aliphatic hydroxylation of the 2,2-dimethylbutyrate side chain.
-
Clinical Relevance:
-
Active Metabolite: Unlike the 3',5'-dihydrodiol metabolite (which is inactive), the 3''-hydroxy acid retains activity.[1]
-
Elimination: It is more polar than Simvastatin Acid, facilitating biliary excretion.
-
Impurity Profiling: It is a known oxidative degradant monitored in Simvastatin API (Active Pharmaceutical Ingredient) stability studies.
-
Visualization: Metabolic & Signaling Pathways
Simvastatin Bioactivation and Metabolism
The following diagram illustrates the conversion of the prodrug Simvastatin to its active acid form and subsequent metabolism to the 3''-Hydroxy derivative.
Caption: Metabolic pathway showing the bioactivation of Simvastatin and the formation of the active 3''-Hydroxy metabolite via CYP3A4.[1][2]
Experimental Methodologies
Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
This spectrophotometric assay validates the biological activity of the 3''-Hydroxy Simvastatin Acid salt by measuring the oxidation of NADPH.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 4 mM TRITON X-100 and 1 mM DTT.
-
Substrate: HMG-CoA (150 µM final concentration).
-
Cofactor: NADPH (200 µM final concentration).
-
Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).[1]
-
Test Compound: 3''-Hydroxy Simvastatin Acid Sodium Salt (dissolved in DMSO, final DMSO < 1%).[1]
Workflow:
-
Pre-incubation: Mix Buffer, Enzyme, and Test Compound (various concentrations) in a UV-transparent 96-well plate. Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
Initiation: Add NADPH and HMG-CoA to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10–20 minutes.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine .
Protocol: LC-MS/MS Quantification in Biological Matrices
Distinguishing 3''-Hydroxy Simvastatin Acid from its isomers (e.g., 3'-Hydroxy or 6'-Hydroxy) requires high-resolution chromatography because they share the same mass (
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (e.g., 30% B to 90% B over 5 minutes) is often required to resolve positional isomers.
-
Detection: Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode.
-
MRM Transition:
453.2 337.1 (Characteristic fragment for simvastatin acid derivatives).
Self-Validating Step:
-
Isomer Check: You must inject a mixture of Simvastatin Acid, 3'-Hydroxy Simvastatin Acid, and 3''-Hydroxy Simvastatin Acid standards to confirm baseline separation.[1] Co-elution will invalidate PK data.
Data Summary Table
| Parameter | Simvastatin Acid (Reference) | 3''-Hydroxy Simvastatin Acid (Target) |
| CAS (Na Salt) | 101314-97-0 | 1316302-95-0 |
| Metabolic Origin | Hydrolysis of Lactone | CYP3A4 Oxidation of Acid |
| HMG-CoA Reductase Activity | High ( | Active (Effective Inhibitor) |
| Solubility | Low (Lipophilic) | Moderate (Increased Polarity due to -OH) |
| Primary Elimination | Biliary | Biliary |
| Mass (ESI-) |
References
-
Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition, 18(4), 476-483.[1][3] Link
-
Prueksaritanont, T., et al. (2003). Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Elimination and Drug-Drug Interaction. Drug Metabolism and Disposition, 31(4), 472-480.[1] Link
-
Veeprho. (2024).[4] 3''-Hydroxy Simvastatin Acid (Sodium Salt) Reference Standard Data Sheet.[1] Veeprho Laboratories. Link
-
PubChem. (2024). Compound Summary: 3''-Hydroxy Simvastatin.[1][5][6] National Library of Medicine. Link[1]
-
BenchChem. (2024). Statin Potency Comparison and IC50 Values. BenchChem Technical Guides. Link
